N-cyclohexyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a dibenzo[b,e][1,4]diazepine core, and a cyclohexyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.
Introduction of the furan ring: This step involves the functionalization of the dibenzo[b,e][1,4]diazepine core with a furan-2-yl group, often through a coupling reaction using reagents like furan-2-boronic acid and palladium catalysts.
Attachment of the cyclohexyl group: This can be done via a nucleophilic substitution reaction where a cyclohexylamine reacts with an acyl chloride derivative of the dibenzo[b,e][1,4]diazepine core.
Final acylation step: The compound is completed by acylating the amine group with an appropriate acylating agent, such as acetic anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the dibenzo[b,e][1,4]diazepine core can be reduced to form alcohol derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the dibenzo[b,e][1,4]diazepine core.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring and dibenzo[b,e][1,4]diazepine core are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(furan-2-ylmethylsulfanyl)acetamide
- N-Cyclohexyl-2-furanmethanamine
Uniqueness
N-cyclohexyl-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide stands out due to its complex structure, which includes a combination of a furan ring, a dibenzo[b,e][1,4]diazepine core, and a cyclohexyl group
Properties
Molecular Formula |
C27H33N3O3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide |
InChI |
InChI=1S/C27H33N3O3/c1-27(2)15-20-25(22(31)16-27)26(23-13-8-14-33-23)30(21-12-7-6-11-19(21)29-20)17-24(32)28-18-9-4-3-5-10-18/h6-8,11-14,18,26,29H,3-5,9-10,15-17H2,1-2H3,(H,28,32) |
InChI Key |
NMTCAHBUBMEBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4CCCCC4)C5=CC=CO5)C(=O)C1)C |
Origin of Product |
United States |
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